4-Oxo-1-(tetrahydro-2H-pyran-4-yl)cyclohexanecarbonitrile
Overview
Description
4-Oxo-1-(tetrahydro-2H-pyran-4-yl)cyclohexanecarbonitrile is a heterocyclic compound with the molecular formula C12H17NO2. It is primarily used in research settings and is known for its unique structure, which includes a tetrahydropyran ring fused to a cyclohexane ring with a nitrile group attached .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1-(tetrahydro-2H-pyran-4-yl)cyclohexanecarbonitrile typically involves the reaction of cyclohexanone with tetrahydro-2H-pyran-4-ylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, such as lithium aluminum hydride (LiAlH4), at low temperatures .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1-(tetrahydro-2H-pyran-4-yl)cyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitrile derivatives.
Scientific Research Applications
4-Oxo-1-(tetrahydro-2H-pyran-4-yl)cyclohexanecarbonitrile is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxo-1-(tetrahydro-2H-pyran-4-yl)cyclohexanecarbonitrile involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. This inhibition can lead to changes in cell growth, differentiation, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-[(2R)-1-Oxo-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]morpholine: Similar in structure but contains a morpholine ring.
4-[(2-Tetrahydropyranyl)oxy]phenol: Contains a phenol group instead of a cyclohexane ring.
Uniqueness
4-Oxo-1-(tetrahydro-2H-pyran-4-yl)cyclohexanecarbonitrile is unique due to its specific combination of a tetrahydropyran ring, a cyclohexane ring, and a nitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications .
Properties
IUPAC Name |
1-(oxan-4-yl)-4-oxocyclohexane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c13-9-12(5-1-11(14)2-6-12)10-3-7-15-8-4-10/h10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTGGHOEKDEMIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2(CCC(=O)CC2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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